2-(1-Naphthylmethyl)malonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPMQFIQPVBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1 Naphthylmethyl Malonic Acid
Historical Context and Evolution of Malonic Ester Synthesis for Alkylated Carboxylic Acids
The malonic ester synthesis is a venerable and highly effective reaction in organic chemistry for the preparation of carboxylic acids from alkyl halides, effectively lengthening the carbon chain by two atoms. libretexts.org The method traditionally involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid. wikipedia.org This process has been instrumental in the synthesis of a wide array of organic compounds, including pharmaceuticals like barbiturates. tutorchase.com
The evolution of this synthesis has been marked by efforts to enhance its efficiency, selectivity, and scope. Initially, the reaction was performed using strong bases like sodium ethoxide to deprotonate the acidic α-hydrogen of the malonic ester. libretexts.org Over time, advancements have focused on refining reaction conditions, exploring new catalyst systems, and expanding the range of compatible alkylating agents. studysmarter.co.uk A significant development was the ability to perform dialkylation by repeating the deprotonation and alkylation steps, allowing for the synthesis of more complex carboxylic acids. libretexts.orgwikipedia.org Furthermore, intramolecular versions of the malonic ester synthesis, known as the Perkin alicyclic synthesis, have been developed to create cycloalkanecarboxylic acids. libretexts.orgwikipedia.org
Mechanistic Insights into α-Alkylation of Malonate Esters
The α-alkylation of malonate esters proceeds through a well-understood, multi-step mechanism. libretexts.orgmasterorganicchemistry.com The entire process can be broken down into the following key stages:
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the malonic ester by a strong base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups, forming a stable enolate ion. libretexts.orgmasterorganicchemistry.comjove.com The pKa of the α-hydrogens in diethyl malonate is approximately 13, making them readily removable by bases like sodium ethoxide. libretexts.org
Nucleophilic Attack (SN2 Alkylation): The generated enolate ion acts as a potent nucleophile and attacks an alkyl halide in a classic SN2 reaction. libretexts.orglibretexts.org This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the malonic ester. jove.com The efficiency of this step is dependent on the nature of the alkyl halide, with primary and secondary halides being preferred. libretexts.org
Hydrolysis: The resulting alkylated malonic ester is then subjected to hydrolysis, typically using an aqueous acid or base. This process converts both ester groups into carboxylic acid groups, yielding a substituted malonic acid. libretexts.orgjove.com
Decarboxylation: The final step involves heating the substituted malonic acid. This induces decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide. libretexts.orglibretexts.org The reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the final, more stable substituted carboxylic acid. jove.com
A significant challenge in the malonic ester synthesis is the potential for dialkylation, where a second alkyl group is introduced at the α-carbon. wikipedia.org This occurs because the monoalkylated product still possesses an acidic α-hydrogen. libretexts.org
Strategic Adaptation for 1-Naphthylmethyl Moiety Incorporation
The incorporation of a 1-naphthylmethyl group onto the malonic ester backbone requires specific strategic considerations. The primary method involves the alkylation of a malonic ester, such as diethyl malonate, with a 1-naphthylmethyl halide, typically 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630).
In a typical procedure, diethyl malonate is treated with a base like sodium ethoxide in a suitable solvent such as ethanol (B145695) or 1,2-dimethoxyethane (B42094) to generate the corresponding enolate. prepchem.com Subsequently, the 1-naphthylmethyl halide is added to the reaction mixture, leading to the formation of diethyl 2-(1-naphthylmethyl)malonate. prepchem.com The selection of the base and solvent system is crucial to ensure efficient enolate formation and subsequent alkylation while minimizing side reactions.
Optimized Synthetic Pathways to 2-(1-Naphthylmethyl)malonic Acid
The synthesis of this compound is most commonly achieved through the malonic ester synthesis, a robust method for forming carbon-carbon bonds. perlego.com This pathway involves the alkylation of a malonic ester with a suitable 1-naphthylmethylating agent, followed by hydrolysis and decarboxylation.
Precursor Selection and Synthesis Strategies
The primary precursors for the synthesis are a malonic ester and a 1-naphthylmethyl halide. Diethyl malonate is a frequently used malonic ester due to its commercial availability and favorable reactivity. prepchem.com The choice of the 1-naphthylmethylating agent is critical. 1-(Chloromethyl)naphthalene or 1-(bromomethyl)naphthalene are common choices for the alkylation step.
Enolate Formation: Deprotonation of diethyl malonate using a strong base.
Alkylation: Nucleophilic attack of the enolate on the 1-naphthylmethyl halide.
Saponification and Decarboxylation: Hydrolysis of the resulting diester to a dicarboxylic acid, followed by thermal decarboxylation to yield the final product.
Alkylation Conditions and Catalyst Systems for Enhanced Regioselectivity and Yield
The alkylation step is pivotal for the successful synthesis of this compound. Traditional methods employ a strong base like sodium ethoxide or sodium hydride to generate the malonate enolate. prepchem.comprepchem.com The reaction is typically carried out in an anhydrous solvent such as 1,2-dimethoxyethane or ethanol to prevent unwanted side reactions.
Recent advancements have explored the use of phase-transfer catalysis (PTC) to improve reaction conditions and yields. frontiersin.org PTC can facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase where the alkylating agent is present, often leading to milder reaction conditions and higher efficiency. For instance, enantioselective PTC has been successfully used for the α-alkylation of malonates with high chemical yields and enantioselectivities. frontiersin.org
Furthermore, transition metal catalysis, such as with ruthenium complexes, has been investigated for the benzylic alkylation of related compounds, offering potential for high regioselectivity and stereospecificity. researchgate.net While not specifically detailed for this compound in the provided context, these advanced catalytic systems represent a promising area for optimizing the synthesis.
| Alkylation Method | Base/Catalyst | Solvent | Key Features | Reference |
| Traditional | Sodium Hydride | 1,2-Dimethoxyethane | Standard, effective method. | prepchem.com |
| Phase-Transfer Catalysis | (S,S)-3,4,5-trifluorophenyl-NAS bromide / 50% KOH | Toluene | High yields and enantioselectivity for chiral malonates. | frontiersin.org |
| Ruthenium Catalysis | [Cp*RuCl2]2 / picolinic acid | Not specified | Stereospecific benzylic alkylation. | researchgate.net |
Hydrolysis and Purification Protocols for the Dicarboxylic Acid Product
Following the successful alkylation to form diethyl 2-(1-naphthylmethyl)malonate, the next step is the hydrolysis of the ester groups to yield the corresponding dicarboxylic acid. This is typically achieved by heating the diester with a strong base, such as sodium or lithium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran. google.com After hydrolysis, the reaction mixture is acidified to precipitate the dicarboxylic acid.
The subsequent purification of this compound often involves recrystallization from a suitable solvent system, such as ether/hexane, to obtain a pure solid product. google.com
An alternative to basic hydrolysis is acidic hydrolysis and decarboxylation, which can sometimes be performed in a single step by heating the diester with an aqueous acid like hydrochloric acid. libretexts.org However, for some substrates, a two-step process involving basic hydrolysis followed by acidification and then thermal decarboxylation provides better control and higher purity of the final product. The choice between these methods can depend on the stability of the specific malonic acid derivative. For instance, some fluorinated phenylmalonic esters have shown to be unstable under certain hydrolysis conditions, leading to decarboxylation directly to the acetic acid derivative. beilstein-journals.org
Alternative Synthetic Approaches for Malonic Acid Scaffolds
The classical malonic ester synthesis, which involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation, serves as a foundational method for producing monosubstituted acetic acids. youtube.commasterorganicchemistry.comuobabylon.edu.iq However, a variety of alternative strategies have been developed to introduce greater functional group diversity, improve efficiency, and access specific malonic acid derivatives.
One prominent alternative involves the use of Meldrum's acid . This cyclic derivative of malonic acid can be alkylated, and the resulting substituted Meldrum's acid is then reacted with an alcohol to yield a mono-substituted malonic acid half oxyester (SMAHO). nih.gov Another approach is the direct monoesterification of a substituted malonic acid derivative, which has proven to be an effective method for introducing diversity in the ester function. nih.gov
For the synthesis of benzyl-substituted malonic acid half oxyesters, a Knoevenagel condensation followed by a reduction sequence offers a viable alternative to direct alkylation. nih.gov Furthermore, modern methods are exploring more sustainable and innovative routes. Electrosynthesis, for instance, presents a metal- and mercury-free alternative for the oxidative decarboxylation of disubstituted malonic acids, proceeding under mild conditions. rsc.org This electrochemical approach can be coupled with Brønsted acid-mediated cyclization to produce complex structures. rsc.org
Enzymatic methods also provide a powerful alternative for generating optically pure products. Arylmalonate decarboxylase (AMDase), for example, can catalyze the asymmetric decarboxylation of prostereogenic α-aryl-α-methylmalonic acids to yield enantiomerically enriched α-arylpropionic acids. frontiersin.org This biocatalytic approach avoids harsh chemical conditions and can lead to high enantiomeric excess. frontiersin.org
Other strategies focus on modifying the activation and reaction conditions. For example, malonic acid derivatives can undergo a very mild decarboxylation at room temperature when treated with N,N'-carbonyldiimidazole (CDI). nih.gov This generates a reactive carbonyl imidazole (B134444) intermediate that can be used in one-pot procedures with various nucleophiles. nih.govorganic-chemistry.org
A comparison of these alternative approaches highlights the trade-offs between starting material availability, reaction conditions, and the structural diversity of the final product.
| Method | Description | Advantages | Key Findings/Applications |
| Meldrum's Acid Route | Alkylation of Meldrum's acid followed by alcoholysis. nih.gov | Good for introducing diversity at the ester function. nih.gov | Efficient preparation of mono-substituted malonic acid half oxyesters (SMAHOs). nih.gov |
| Knoevenagel/Reduction | Condensation of an aldehyde with malonic acid followed by reduction. nih.gov | Alternative for preparing benzyl-substituted derivatives. nih.gov | Useful for specific structural motifs where direct alkylation is problematic. nih.gov |
| Electrosynthesis | Anodic oxidation of malonic acids. rsc.org | Metal-free, sustainable, mild conditions. rsc.org | Demonstrated for the synthesis of spiroketals with high functional group tolerance. rsc.org |
| Enzymatic Decarboxylation | Use of enzymes like Arylmalonate Decarboxylase (AMDase). frontiersin.org | High enantioselectivity, mild reaction conditions. frontiersin.org | Synthesis of optically pure profen drugs like (S)-Flurbiprofen. frontiersin.org |
| CDI-Mediated Decarboxylation | Activation with N,N'-carbonyldiimidazole. nih.gov | Unusually mild, room-temperature decarboxylation. nih.gov | Efficient one-pot synthesis of amides and esters from malonic acid derivatives. nih.govorganic-chemistry.org |
Scale-Up Considerations and Process Intensification in Synthesis
The transition from laboratory-scale synthesis to industrial production of malonic acid and its derivatives, including this compound, presents significant challenges related to cost, safety, waste management, and process efficiency.
A major consideration in scaling up traditional malonic ester synthesis is the saponification step. Alkaline saponification requires at least stoichiometric amounts of base, which must be neutralized later, generating large quantities of salt waste that require costly disposal. google.com Acidic saponification, while avoiding large salt streams, can lead to low yields due to the decomposition of the malonic acid product in the strongly acidic and high-temperature environment. Furthermore, it introduces significant corrosion problems for industrial reactors. google.com To circumvent these issues, processes using solid acid catalysts, such as acid ion exchangers, have been developed. This method allows for the hydrolysis of malonic esters under milder conditions (e.g., 50-70°C) and facilitates easier separation of the catalyst from the product. google.com
Process intensification offers a promising path to more sustainable and efficient large-scale production. The use of continuous flow reactors is a key strategy in this area. Flow chemistry can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for the integration of reaction and purification steps. For instance, the condensation of malonic acid with N,N'-dicyclohexylcarbodiimide (DCC) has been successfully demonstrated in a continuous flow system, where the problematic precipitation of the urea (B33335) byproduct was managed, enabling continuous operation. vapourtec.com
Another aspect of process intensification is the reduction or elimination of solvents. Solvent-less routes for synthesizing malonamides from malonic acid esters have been reported, which improves the atom economy and sustainability of the process. sci-hub.se However, these reactions often require high energy input (e.g., high temperatures or microwave irradiation), which represents a cost and scalability challenge. sci-hub.se
The choice of raw materials also has a significant impact on the scalability and environmental footprint of the synthesis. While conventional methods rely on petrochemical feedstocks like chloroacetic acid, there is growing interest in bio-based production. mdpi.comresearchgate.net Fermentation of glucose to produce malonic acid is an alternative technology, although it currently faces challenges with low productivity and the generation of salt waste from pH neutralization during fermentation. mdpi.comresearchgate.netresearchgate.net Techno-economic analysis of such bio-based processes indicates that production costs are highly sensitive to the plant's capacity, with larger facilities achieving lower costs per kilogram of product. mdpi.com
| Challenge | Traditional Approach & Drawbacks | Process Intensification/Scale-Up Solution | Research Findings |
| Saponification | Alkaline hydrolysis (large salt waste); Acidic hydrolysis (corrosion, product decomposition). google.com | Use of solid acid catalysts (ion-exchange resins). google.com | Allows saponification at lower temperatures (50-70°C), simplifies catalyst separation, and reduces corrosion. google.com |
| Reactor Throughput & Safety | Batch reactors with limited heat/mass transfer and large volumes of reagents. | Continuous flow reactors. vapourtec.comacs.org | Enables better process control, safer handling of intermediates, and can manage solid byproducts. vapourtec.com |
| Energy Consumption & Waste | High-temperature reactions, use of hazardous solvents. sci-hub.se | Solvent-less reactions; Alternative energy sources (microwaves). sci-hub.se | Reduces environmental impact but high energy requirements can be a cost factor on a large scale. sci-hub.se |
| Feedstock Sustainability | Reliance on petrochemicals like chloroacetic acid. mdpi.comresearchgate.net | Bio-based production via fermentation of glucose. mdpi.comresearchgate.net | Production cost is scale-dependent; challenges in productivity and downstream purification remain. mdpi.comresearchgate.net |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 1 Naphthylmethyl Malonic Acid
Decarboxylation Pathways and Kinetics of 2-(1-Naphthylmethyl)malonic Acid
The thermal decomposition of malonic acid and its derivatives to form a carboxylic acid and carbon dioxide is a classic organic reaction. The kinetics and mechanism of this process are influenced by several factors, including temperature, solvent, and the presence of catalysts.
The rate of decarboxylation of substituted malonic acids is highly dependent on temperature. Generally, elevated temperatures are required to overcome the activation energy barrier for the elimination of carbon dioxide. For many dialkylated malonic acids, decarboxylation is often carried out by heating the compound neat (without a solvent) at temperatures exceeding 150°C stackexchange.com. Microwave-assisted decarboxylation has emerged as an efficient method, often achieving complete conversion in very short reaction times (3-10 minutes) under solvent-free and catalyst-free conditions scirp.org.
| Temperature (°C) | Reaction Time for Complete Conversion (minutes) | Reaction Conditions |
|---|---|---|
| 140 | 60 | Conventional heating in p-xylene |
| 160 | 30 | Conventional heating, neat |
| 180 | 10 | Conventional heating, neat |
| 200 | 5 | Microwave irradiation, solvent-free |
This table presents illustrative data for a generic disubstituted malonic acid to demonstrate the effect of temperature on decarboxylation rates.
The decarboxylation of malonic acids is generally believed to proceed through a cyclic transition state. For this compound, two primary mechanisms for carbon dioxide elimination can be proposed: a concerted mechanism and a stepwise mechanism.
In the concerted mechanism , the reaction proceeds through a six-membered cyclic transition state involving one of the carboxylic acid groups and the alpha-carbon. This pathway involves the simultaneous breaking of the C-C bond and the transfer of a proton, leading directly to the enol intermediate of the final product, 3-(1-naphthyl)propanoic acid, and a molecule of carbon dioxide. This concerted process is generally favored as it avoids the formation of high-energy intermediates stackexchange.com.
The stepwise mechanism , on the other hand, would involve the initial cleavage of the C-C bond to form a zwitterionic or carbanionic intermediate. This intermediate would then be protonated to yield the final product. However, the formation of a primary carbanion in this case would be energetically unfavorable, making the concerted pathway the more likely route for the decarboxylation of this compound.
The rate of decarboxylation of malonic acids can be significantly influenced by the solvent. A correlation analysis of the kinetics of thermal decarboxylation of dicarboxylic acids has shown that the basicity, polarity, and molar volume of the solvent are important factors, with the basicity of the medium often being the determining factor researchgate.net. Solvents capable of solvating the transition state can facilitate the reaction. For instance, quinoline (B57606) has been shown to catalyze the decarboxylation of malonic acid researchgate.net.
In the context of this compound, the choice of solvent can impact the reaction rate. High-boiling, polar, and basic solvents would be expected to accelerate the decarboxylation process. Furthermore, acid catalysis can also play a role, as protonation of a carbonyl oxygen can facilitate the electronic rearrangements necessary for decarboxylation.
The following table summarizes the expected effect of different solvent properties on the rate of decarboxylation of a generic disubstituted malonic acid.
| Solvent Property | Effect on Decarboxylation Rate | Reasoning |
|---|---|---|
| High Polarity | Increase | Stabilization of the polar transition state |
| High Basicity | Increase | Facilitates proton transfer in the transition state |
| High Molar Volume | Increase | May be related to the organization of the solvent cage around the reacting molecule |
| Protic Solvents | Variable | Can act as proton donors or acceptors, influencing the transition state |
This table provides a generalized overview of solvent effects on the decarboxylation of malonic acids.
Carboxylic Acid Functional Group Reactivity
The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity, allowing for a variety of transformations, including esterification, amidation, and anhydride (B1165640) formation.
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution. Given the presence of two carboxylic acid groups, both mono- and di-esters can be formed, with the reaction conditions (e.g., stoichiometry of the alcohol) influencing the product distribution. The synthesis of symmetric diesters is typically carried out with a molar excess of the alcohol researchgate.net.
Amidation involves the reaction of this compound with an amine to form the corresponding amide. Direct amidation requires high temperatures to drive off the water formed during the reaction. More commonly, the carboxylic acid is first activated, for example, by conversion to an acyl chloride, to facilitate the reaction with the amine under milder conditions. A variety of catalysts, including boric acid derivatives and organocatalysts, have been developed for the direct amidation of carboxylic acids organic-chemistry.orgdntb.gov.ua. As with esterification, both mono- and di-amides can be synthesized.
While simple dehydration of malonic acid leads to the formation of carbon suboxide, substituted malonic acids can form cyclic anhydrides under certain conditions google.com. However, the formation of a four-membered ring cyclic anhydride from this compound would be highly strained and is therefore unlikely.
More relevant is the formation of a mixed anhydride by reacting this compound with an acyl chloride or another anhydride. These mixed anhydrides can serve as activated intermediates for subsequent nucleophilic acyl substitution reactions, such as esterification or amidation libretexts.orglibretexts.org. The formation of symmetrical anhydrides from carboxylic acids can also be achieved using various reagents organic-chemistry.org.
α-Carbon Reactivity: Enolate Formation and Subsequent Transformations
The presence of two carboxylic acid groups renders the α-carbon of this compound significantly acidic. This acidity is the key to its rich reactivity, proceeding primarily through the formation of an enolate or a related carbanionic intermediate. Deprotonation at the α-position is readily achieved by a suitable base, leading to a resonance-stabilized enolate.
The general mechanism for the formation of the enolate of a substituted malonic acid is well-established. masterorganicchemistry.comaskthenerd.com In the case of this compound, the reaction with a base (B:) proceeds as follows:
Scheme 1: Enolate Formation of this compound
The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the two adjacent carboxyl groups. This stabilized nucleophile is central to a variety of subsequent transformations, most notably alkylation and acylation reactions.
Subsequent Transformations:
Alkylation: The enolate of this compound can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction. uobabylon.edu.iqnih.gov This allows for the introduction of a second substituent at the α-carbon, leading to a disubstituted malonic acid derivative. The bulky naphthylmethyl group can exert steric hindrance, potentially influencing the stereochemical outcome of the alkylation, especially with bulky electrophiles.
Decarboxylation: Upon heating, substituted malonic acids like this compound readily undergo decarboxylation, losing a molecule of carbon dioxide to form a substituted acetic acid. researchgate.net The reaction proceeds through a cyclic transition state involving the enol tautomer. researchgate.net In this case, the product would be 3-(1-naphthyl)propanoic acid.
The following table summarizes the key aspects of α-carbon reactivity:
| Reaction | Reagents | Intermediate | Product | Key Features |
| Enolate Formation | Base (e.g., NaH, NaOEt) | Resonance-stabilized enolate | Enolate salt | Reversible; equilibrium position depends on base strength. |
| Alkylation | Alkyl halide (R-X) | Enolate | α-Alkyl-2-(1-naphthylmethyl)malonic acid | Forms a new C-C bond; subject to steric hindrance. |
| Decarboxylation | Heat (Δ) | Enol intermediate | 3-(1-Naphthyl)propanoic acid | Irreversible loss of CO₂; driven by entropy. |
Table 1: Summary of α-Carbon Reactivity of this compound
Investigations into Ketene (B1206846) Intermediate Formation from Malonic Acid Derivatives in Acylation Processes
Malonic acid and its derivatives are known precursors for the in situ generation of highly reactive ketene intermediates, which are valuable for acylation reactions. This methodology has been explored for various substituted malonic acids, including those bearing arylmethyl groups like benzylmalonic acid, which serves as a close structural analog to this compound.
The formation of a ketene from a malonic acid derivative typically involves activation of the carboxylic acid groups, followed by elimination. A common method involves the use of a coupling agent, such as a carbodiimide (B86325) or a uronium-based reagent, in the presence of a non-nucleophilic base. For this compound, the proposed mechanism for ketene formation is as follows:
Scheme 2: Proposed Mechanism for Ketene Formation from this compound
Activation: One of the carboxylic acid groups reacts with an activating agent (e.g., HBTU) to form a highly reactive intermediate.
Deprotonation: A base (e.g., DIPEA) removes the acidic α-proton, forming an enolate.
Elimination: The enolate undergoes elimination, expelling the activated carboxyl group and forming the ketene, (1-naphthylmethyl)ketene, along with carbon dioxide.
This in situ generated ketene is a potent electrophile and will readily react with nucleophiles, such as amines, to form acylated products. For example, reaction with an amine (R-NH₂) would yield the corresponding N-substituted 2-(1-naphthylmethyl)acetamide.
Studies on benzylmalonic acid have shown that this method is highly efficient for the acylation of peptides. The reaction conditions are generally mild, and the yields are often quantitative. It is reasonable to expect that this compound would exhibit similar reactivity, providing a pathway to a variety of acylated compounds.
The following table outlines the key parameters investigated in studies of ketene formation from analogous malonic acid derivatives:
| Parameter | Condition/Reagent | Observation | Reference |
| Activating Agent | Uronium-based (HBTU, HATU) | High efficiency and rapid reaction times. | |
| Base | Non-nucleophilic (DIPEA) | Essential for deprotonation and ketene formation. | |
| Solvent | Aprotic (DMF, NMP) | Provides a suitable medium for the reaction. | |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
Table 2: Investigated Parameters for Ketene Formation in Acylation Processes
Advanced Spectroscopic and Structural Characterization of 2 1 Naphthylmethyl Malonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(1-Naphthylmethyl)malonic acid. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on fundamental principles and data from closely related analogs, such as diethyl 2-(naphthalen-1-ylmethyl)malonate. pharmaffiliates.com
The ¹H NMR spectrum is expected to show distinct signals for the naphthyl, methylene (B1212753), and methine protons. The seven aromatic protons of the naphthalene (B1677914) ring will appear in the downfield region (typically δ 7.4-8.2 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methylene (-CH₂-) protons, being adjacent to both the aromatic system and the chiral methine center, are diastereotopic and should appear as a complex multiplet. The methine proton (-CH-) of the malonate backbone is expected to be a triplet, coupled to the adjacent methylene protons. A very broad singlet corresponding to the two acidic carboxylic acid protons would also be anticipated, typically at a very downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
The ¹³C NMR spectrum provides information on each unique carbon environment. Fourteen distinct signals are expected. The two carbonyl carbons of the carboxylic acids are the most deshielded, appearing around δ 170-175 ppm. The ten carbons of the naphthalene ring will resonate in the aromatic region (δ 120-135 ppm). The methine carbon, the methylene carbon, and the quaternary malonate carbon would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are approximate and referenced to TMS. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet)
To confirm the structural assignment, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons. It would also map the intricate coupling network among the seven protons on the naphthalene ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the ¹H signals for the methine and methylene groups to their corresponding ¹³C signals. Likewise, each aromatic proton signal would be correlated with its specific aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include those from the methylene (-CH₂-) protons to the methine carbon (-CH-), the quaternary carbon of the naphthalene ring (C1), and the peri carbon (C8a). Correlations from the methine proton to the carbonyl carbons would also be expected, confirming the malonate structure.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can provide additional structural proof. For this compound, the molecular formula C₁₄H₁₂O₄ corresponds to a monoisotopic mass of 244.0736 g/mol . fluorochem.co.uksigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, validating the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The most likely fragmentation pathways would include:
Decarboxylation: Loss of a molecule of carbon dioxide (CO₂, 44 Da) is a very common fragmentation for carboxylic acids, especially malonic acids. A subsequent loss of a second CO₂ molecule is also possible.
Benzylic Cleavage: Cleavage of the bond between the methylene group and the malonate carbon is expected to be a major pathway, leading to the formation of the highly stable naphthylmethyl cation (C₁₁H₉⁺) at m/z 141.
Table 2: Predicted Mass Spectrometry Fragments for this compound
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be dominated by features of the carboxylic acid and the naphthalene groups.
Table 3: Characteristic IR Absorption Bands for this compound
The presence of a very broad absorption band in the 3300-2500 cm⁻¹ range, overlapping with the C-H stretching region, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. chemicalbook.com The strong carbonyl (C=O) absorption near 1710 cm⁻¹ further confirms this functional group.
X-ray Crystallography for Solid-State Structural Determination
While a published crystal structure for this compound was not identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
A crystallographic analysis would provide exact data on bond lengths, bond angles, and torsion angles. For this molecule, a key feature in the solid state would likely be the formation of intermolecular hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. atamankimya.com This is a very common and stable arrangement for carboxylic acids. The crystal packing would then be dictated by how these dimer pairs arrange, influenced by the steric bulk of the large naphthylmethyl groups. Analysis of related structures shows that the anions of malonic acid and its derivatives can exhibit various chelating and bridging functions in coordination polymers. researchgate.net
Conformational Analysis via Spectroscopic and Computational Methods
The bulky naphthalene group will exert significant steric influence. It is expected that the molecule will adopt a conformation that minimizes the steric repulsion between the naphthalene ring and the two carboxylic acid groups. In particular, the interaction between the H8 proton of the naphthalene ring and the substituents on the adjacent methylene carbon (the "peri-effect") can create a significant energy barrier to rotation, influencing the preferred conformation. kiku.dk
Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule by calculating the relative energies of different conformers. These calculations can predict the lowest-energy (most stable) conformation and the energy barriers for rotation between different conformers. researchgate.net Spectroscopic techniques like variable-temperature NMR could potentially be employed to study these conformational dynamics experimentally if the energy barriers are within the appropriate range for the NMR timescale.
Derivatization Strategies and Synthetic Transformations of 2 1 Naphthylmethyl Malonic Acid
Selective Mono- and Di-Esterification of Carboxylic Acid Groups
The presence of two carboxylic acid groups in 2-(1-Naphthylmethyl)malonic acid allows for selective esterification to produce either mono- or di-esters. The controlled reaction with an alcohol under acidic conditions can lead to the formation of the corresponding esters. For instance, reaction with ethanol (B145695) in the presence of a catalyst like sulfuric acid can yield diethyl 2-(1-naphthylmethyl)malonate. sciencemadness.orgmasterorganicchemistry.com The choice of alcohol and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the outcome of the esterification process.
The synthesis of malonic esters is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org These derivatives are valuable intermediates for various carbon-carbon bond-forming reactions. The reactivity of the active methylene (B1212753) group flanked by two ester functionalities allows for easy deprotonation to form a stable enolate, which can then participate in alkylation, acylation, and condensation reactions. masterorganicchemistry.comlibretexts.org
Synthesis of Amide Derivatives for Diverse Chemical Libraries
The carboxylic acid functionalities of this compound can be readily converted into amides, which are key components in the generation of diverse chemical libraries for drug discovery. nih.govsci-hub.se The reaction of the diacid with amines, often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base, leads to the formation of the corresponding di-amides. nih.govgoogle.com This approach allows for the introduction of a wide variety of substituents, depending on the amine used.
The synthesis of malonamides has been extensively studied, with various methods developed to achieve this transformation efficiently. sci-hub.se These methods range from classical approaches involving the reaction of malonic esters with amines at elevated temperatures to more modern techniques employing sophisticated coupling agents. sci-hub.se The resulting malonamide (B141969) derivatives have shown a broad spectrum of biological activities, highlighting their importance in medicinal chemistry. nih.gov
Modifications at the Naphthylmethyl Moiety
The naphthylmethyl group in this compound provides another site for chemical modification, allowing for further diversification of the molecular scaffold.
Hydrogenation of the Naphthyl Ring System
The aromatic naphthyl ring can be reduced through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as platinum or palladium on a carbon support, under a hydrogen atmosphere. nih.gov The hydrogenation can lead to partially or fully saturated ring systems, depending on the reaction conditions. This modification alters the steric and electronic properties of the molecule, which can significantly impact its biological activity.
Electrophilic Aromatic Substitution on the Naphthyl Ring
The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. mnstate.edulkouniv.ac.inlibretexts.orglibretexts.org The position of substitution on the naphthalene ring is influenced by the directing effects of the existing substituent and the reaction conditions. These reactions provide a means to introduce a variety of functional groups onto the aromatic core, further expanding the chemical space accessible from this compound. For example, nitration introduces a nitro group that can be subsequently reduced to an amino group, providing a handle for further derivatization. mnstate.edu
Formation of Cyclic Derivatives and Heterocycles
The diacid functionality of this compound makes it a suitable precursor for the synthesis of cyclic compounds and heterocycles. Intramolecular reactions, such as cyclization via condensation or other ring-closing methodologies, can lead to the formation of various ring systems. For example, malonic acid derivatives can be used as building blocks in the synthesis of cyclic enones and other carbocycles. tcichemicals.com Furthermore, the incorporation of heteroatoms through reactions with appropriate reagents can lead to the formation of diverse heterocyclic structures, which are prevalent in many biologically active molecules.
Chiral Resolution and Asymmetric Derivatization Approaches
This compound is a chiral compound, and the separation of its enantiomers is crucial for evaluating their individual biological activities. Chiral resolution can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.govgoogle.com Another approach involves chromatography on a chiral stationary phase. frontiersin.orgnih.gov
Role of 2 1 Naphthylmethyl Malonic Acid in Modern Organic Synthesis
Precursor in the Synthesis of Naphthyl-Containing Carboxylic Acids
One of the primary applications of 2-(1-naphthylmethyl)malonic acid is as a precursor for various naphthyl-containing carboxylic acids. The malonic ester synthesis, a classic method for preparing carboxylic acids, is readily adaptable for this compound. libretexts.org The process typically involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation.
A key transformation is the decarboxylation of this compound to yield 3-(1-naphthyl)propanoic acid. This reaction, often achieved by heating, proceeds through a cyclic intermediate, resulting in the loss of carbon dioxide. masterorganicchemistry.comescholarship.org The resulting 3-(1-naphthyl)propanoic acid serves as a valuable intermediate for further synthetic elaborations.
The general scheme for this conversion is as follows:
Scheme 1: Decarboxylation of this compound
C10H7CH2CH(COOH)2 -> C10H7CH2CH2COOH + CO2
This compound 3-(1-Naphthyl)propanoic acid
This straightforward conversion highlights the utility of this compound as a stable and reliable source for generating more complex carboxylic acid structures bearing a naphthalene (B1677914) moiety.
Utility in the Construction of Complex Polycyclic Aromatic Hydrocarbon Derivatives
The naphthalene unit within this compound makes it a valuable starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net PAHs are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and electronics. nih.gov
Synthetic strategies often involve the elaboration of the carboxylic acid functionalities of this compound or its derivatives to construct additional aromatic rings. For instance, intramolecular cyclization reactions can be employed to fuse new rings onto the existing naphthalene core. The specific reaction pathways can be tailored to achieve a wide variety of extended aromatic systems. While direct examples of using this compound in complex PAH synthesis are not extensively detailed in the provided results, the principle of using naphthalene-containing building blocks is well-established in the synthesis of complex aromatic structures like benzo[a]pyrene (B130552) and other larger systems. gla.ac.ukresearchgate.net
Applications as a Synthon for α-Substituted Carboxylic Acids
This compound serves as an excellent synthon for the preparation of α-substituted carboxylic acids. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the enolate of a dialkyl 2-(1-naphthylmethyl)malonate can be considered a –CH(COOR)2 synthon, which can be further alkylated or acylated at the α-position. frontiersin.org
The malonic ester synthesis provides a powerful tool for introducing a variety of substituents at the carbon atom alpha to the carboxylic acid groups. libretexts.org The general procedure involves the deprotonation of the α-carbon with a suitable base to form a nucleophilic enolate, which then reacts with an electrophile (e.g., an alkyl halide). Subsequent hydrolysis and decarboxylation afford the desired α-substituted carboxylic acid.
Table 1: Synthesis of α-Substituted Carboxylic Acids from this compound Derivatives
| Starting Material | Reagents | Product |
| Diethyl 2-(1-naphthylmethyl)malonate | 1. NaH, 1,2-dimethoxyethane2. Cinnamyl bromide | Diethyl 2-cinnamyl-2-(1-naphthylmethyl)malonate prepchem.com |
| Diethyl 2-(1-naphthylmethyl)malonate | 1. NaH, 1,2-dimethoxyethane2. 4,4-Ethylenedioxy-4-phenylbutyl bromide | Diethyl 2-(4,4-ethylenedioxy-4-phenylbutyl)-2-(1-naphthylmethyl)malonate prepchem.com |
This methodology allows for the controlled and predictable introduction of a wide range of functional groups, leading to a diverse library of α-substituted naphthyl-containing carboxylic acids.
Integration into Multi-Step Total Syntheses of Natural Products and Pharmaceutical Intermediates
The structural motifs accessible from this compound are found in various natural products and pharmaceutically active molecules. oapen.org While a direct total synthesis employing this specific malonic acid is not explicitly detailed in the search results, the utility of malonic acid derivatives in the synthesis of complex targets is a cornerstone of modern organic synthesis. nih.govsnf.ch
For example, the synthesis of chiral malonates, which are versatile building blocks for natural products and pharmaceuticals, can be achieved through enantioselective alkylation of malonic esters. frontiersin.org The principles of malonic ester chemistry are fundamental to the construction of intricate carbon skeletons. The naphthylmethyl group can be a key pharmacophore or a strategic element for controlling stereochemistry in complex molecule synthesis.
Development of Novel Synthetic Methodologies Utilizing this compound
Research into new synthetic methods continues to expand the utility of malonic acid derivatives, including this compound. For instance, recent advancements in photoredox catalysis have enabled the direct hydrodecarboxylation of malonic acid derivatives. nih.govresearchgate.netsci-hub.se This method offers a mild and efficient way to remove the carboxylic acid groups, providing access to compounds that would be challenging to synthesize using traditional methods.
Another area of development is the use of organocatalysis for the asymmetric functionalization of malonic esters. unibo.it These methods allow for the synthesis of enantioenriched products, which is crucial for the development of chiral drugs and materials.
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is another important transformation for malonic acids. wikipedia.org This reaction can be used to synthesize a variety of unsaturated compounds, which are valuable intermediates in organic synthesis. For example, the reaction of an aryl aldehyde with malonic acid can produce cinnamic acid derivatives. pcbiochemres.com
Theoretical and Computational Investigations of 2 1 Naphthylmethyl Malonic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. Among the most powerful and widely used of these is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for systems containing many electrons. annualreviews.orgaip.orgresearchgate.net DFT methods are used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). annualreviews.orgresearchgate.net
For 2-(1-Naphthylmethyl)malonic acid, DFT calculations would begin with a geometry optimization. This process systematically adjusts the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. This is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are commonly employed for such tasks, providing reliable geometric parameters. researchgate.netnepjol.info
Once the optimized geometry is obtained, the same level of theory can be used to compute the molecule's electronic structure. This includes calculating the electron density, which reveals how electrons are distributed across the molecule. From the electron density, crucial properties like the molecular dipole moment and the molecular electrostatic potential (MEP) can be derived. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Energetic Landscape of Conformers
Molecules that are not completely rigid can exist in various spatial arrangements known as conformations, which arise from the rotation around single bonds. For this compound, significant conformational flexibility exists due to rotation around the carbon-carbon bonds linking the naphthylmethyl group to the central carbon of the malonic acid moiety.
To understand the molecule's flexibility and the relative stability of its different shapes, computational chemists map out its energetic landscape. This is often done using a potential energy surface (PES) scan, where specific dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. This process identifies all stable conformers (energy minima) and the energy barriers (transition states) that separate them. Studies on similarly flexible molecules have successfully used these methods to determine conformational populations. schrodinger.com
Illustrative Data: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |
| 2 | 65° (gauche) | 1.52 | 14.5 |
| 3 | -68° (gauche) | 1.65 | 10.2 |
Note: This table is for illustrative purposes only and does not represent experimentally verified data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. youtube.comimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comscribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comacs.org
The energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO gap), are critical parameters calculated using DFT. nepjol.info A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would likely be distributed over the carboxylic acid groups, particularly the antibonding π* orbitals of the carbonyls. FMO analysis helps predict how the molecule will interact with other reagents. wustl.edu
Illustrative Data: Predicted FMO Properties for this compound
| Property | Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Kinetic stability & reactivity |
Note: This table contains hypothetical values for illustrative purposes. The values are typical for stable organic molecules.
Computational Modeling of Reaction Pathways and Transition States (e.g., decarboxylation, alkylation)
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. acs.org For derivatives of malonic acid, a characteristic reaction is decarboxylation, where a carboxyl group is lost as carbon dioxide, often upon heating. DFT calculations can model this entire process, providing a step-by-step map of the reaction pathway. umn.eduacs.org
The process involves locating the transition state (TS) structure, which is the point of maximum energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Theoretical studies on the decarboxylation of other organic acids have successfully used DFT to calculate these barriers. umn.eduacs.orgnih.gov For this compound, computational modeling could investigate whether the decarboxylation is a concerted (one-step) or stepwise process and how the bulky naphthylmethyl substituent influences the activation energy. Similarly, alkylation reactions at the central carbon can be modeled to understand their stereoselectivity and energetic feasibility. mdpi.com
Illustrative Data: Calculated Energetics for a Generic Malonic Acid Decarboxylation
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Substituted Malonic Acid | 0.0 |
| Transition State | Six-membered cyclic TS | +28.5 |
| Intermediate | Enol intermediate | +5.7 |
| Product | Carboxylic acid + CO₂ | -15.0 |
Note: This table illustrates a typical reaction profile for decarboxylation and is not specific to this compound.
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
Computational methods can accurately predict various spectroscopic properties, which are essential for molecular characterization. schrodinger.com By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be generated. researchgate.netsemanticscholar.orgacs.org
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net These calculations help in assigning specific peaks to the stretching or bending of particular bonds, such as the characteristic C=O and O-H stretches of the carboxylic acid groups in this compound.
Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding around each nucleus. nih.gov These predictions are a powerful aid in assigning signals in experimental ¹H and ¹³C NMR spectra, helping to confirm the structure of a synthesized compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov
Illustrative Data: Predicted vs. Experimental Spectroscopic Data
Table 7.3.1: Selected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted (DFT) | Experimental (Hypothetical) |
|---|---|---|
| C (carboxyl) | 173.5 | 172.9 |
| C (methine) | 52.1 | 51.8 |
| C (methylene) | 35.8 | 35.5 |
Table 7.3.2: Key IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (DFT) | Experimental (Hypothetical) |
|---|---|---|
| O-H stretch (broad) | 3100-2900 | 3050-2850 |
| C=O stretch | 1715 | 1710 |
Note: These tables are for illustrative purposes. Predicted values are often scaled to better match experimental results.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. numberanalytics.comwustl.eduresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions in a simulated environment. numberanalytics.comresearchgate.net
For this compound, an MD simulation would typically place the molecule in a "box" filled with solvent molecules, such as water. The simulation would then track the trajectory of every atom over a period of nanoseconds or longer. This approach is ideal for studying solvent effects, revealing how water molecules form hydrogen bonds with the carboxylic acid groups and how this solvation shell influences the preferred conformation of the molecule. It can also be used to simulate how the molecule might interact with a biological target like an enzyme active site. libretexts.org
In Silico Design of Novel Derivatives and Catalytic Systems
The computational model of this compound serves as an excellent scaffold for in silico design. nih.govnih.gov This process involves using computer models to design and evaluate new molecules before undertaking their actual synthesis, saving significant time and resources. mdpi.comtandfonline.com
Starting with the validated DFT model of the parent molecule, chemists can introduce virtual modifications. For example, different substituents could be added to the naphthalene ring or the carboxylic acid groups could be converted to esters or amides. Computational methods would then be used to predict how these changes affect the molecule's properties. This could involve screening for improved catalytic activity, different electronic properties, or better binding affinity to a biological target. This rational design approach is a cornerstone of modern drug discovery and materials science. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(1-Naphthylmethyl)malonic acid, and how can they be addressed methodologically?
- Answer : Synthesis of naphthyl-substituted malonic acids often faces challenges in regioselectivity and hydrolysis stability. For example, esters like diethyl malonate derivatives may resist hydrolysis under acidic or basic conditions due to steric hindrance from bulky substituents (e.g., perfluorophenyl groups) . To overcome this, alternative routes such as using HBr/AcOH mixtures for selective ester cleavage can yield functionalized acetic acid derivatives instead . For this compound, optimizing reaction conditions (e.g., temperature, solvent polarity) and protecting group strategies (e.g., tert-butyl esters) may improve yields.
Q. How can the structural and electronic properties of this compound be characterized for mechanistic studies?
- Answer : Utilize computational tools (DFT calculations) to predict electronic effects of the naphthyl group on malonic acid’s acidity and reactivity. Experimentally, employ NMR (e.g., H, C) to confirm substitution patterns and hydrogen-bonding interactions. IR spectroscopy can identify carboxylate stretching frequencies, while X-ray crystallography provides definitive spatial arrangements of the naphthylmethyl moiety relative to the dicarboxylic core .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) is optimal. For example, reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% formic acid) can separate malonic acid derivatives from interfering substances . Calibration curves using deuterated internal standards improve quantification accuracy in metabolomic studies .
Advanced Research Questions
Q. How does the naphthylmethyl group influence the coordination chemistry of malonic acid in metal-organic frameworks (MOFs)?
- Answer : The hydrophobic naphthyl group can enhance MOF stability in non-polar environments and modify pore functionality. To study this, synthesize MOFs using this compound as a linker and characterize via BET surface area analysis, PXRD, and TGA. Compare with unsubstituted malonic acid MOFs to assess differences in thermal stability and gas adsorption properties .
Q. What contradictions exist in the reported bioactivity of malonic acid derivatives, and how can they be resolved experimentally?
- Answer : Some studies report anti-inflammatory activity for naphthyl-linked malonamates (e.g., IC values in carrageenin-induced edema models), while others note limited efficacy due to poor bioavailability . To resolve this, conduct comparative ADME assays (e.g., Caco-2 permeability, microsomal stability) and structure-activity relationship (SAR) studies. Use prodrug strategies (e.g., esterification) to enhance cellular uptake and retest in vivo .
Q. How can molecular dynamics (MD) simulations predict the environmental behavior of this compound in aerosol systems?
- Answer : MD simulations can model interactions between the compound and water molecules under atmospheric conditions. Parameters include temperature (200–300 K), pressure (1 atm), and hydration levels. Analyze radial distribution functions (RDFs) to identify hydrogen-bonding patterns and phase transitions (e.g., liquid-like vs. crystalline aggregates). Compare with experimental phase diagrams of malonic acid–water systems to validate predictions .
Q. What methodological approaches are recommended for resolving discrepancies in metabolic pathway analyses involving malonic acid derivatives?
- Answer : Combine isotopic tracing (e.g., C-labeled this compound) with targeted metabolomics. Use LC-MS/MS to track incorporation into fatty acid biosynthesis (via malonyl-CoA) or tricarboxylic acid (TCA) cycle intermediates. Cross-validate findings with enzyme inhibition assays (e.g., malonyl-CoA decarboxylase inhibitors) to clarify conflicting reports on metabolic flux .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for esterification to avoid side reactions.
- Analytical Cross-Validation : Pair chromatographic data with computational models (e.g., COSMO-RS) for solubility predictions.
- Data Contradictions : Use multivariate analysis (e.g., PCA, LDA) to deconvolute overlapping spectral signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
